molecular formula C7H12N2O2S B13200387 1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile

1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile

Cat. No.: B13200387
M. Wt: 188.25 g/mol
InChI Key: JSHZZFOWHNLLJJ-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile is an organic compound characterized by the presence of a pyrrolidine ring substituted with an ethanesulfonyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with ethanesulfonyl chloride and a suitable cyanide source. One common method starts with the reaction of pyrrolidine with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonyl-pyrrolidine intermediate. This intermediate is then reacted with a cyanide source, such as sodium cyanide, under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The sulfonyl and carbonitrile groups can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Ethanesulfonyl)pyrrolidine-2-carboxylic acid
  • 1-(Chloroacetyl)pyrrolidine-2-carbonitrile
  • Pyrrolidine-2-one

Uniqueness

1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile is unique due to the presence of both the ethanesulfonyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various synthetic and research applications .

Properties

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

1-ethylsulfonylpyrrolidine-2-carbonitrile

InChI

InChI=1S/C7H12N2O2S/c1-2-12(10,11)9-5-3-4-7(9)6-8/h7H,2-5H2,1H3

InChI Key

JSHZZFOWHNLLJJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC1C#N

Origin of Product

United States

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